molecular formula C₂₃H₂₃N₃O₁₃S B1140136 Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate CAS No. 221287-92-9

Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

Cat. No. B1140136
M. Wt: 581.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar glucuronide derivatives involves the reaction of carboxylic acid drugs with methyl acetyl derivatives of glucopyranuronate, followed by the chemo-selective enzymatic removal of protecting groups. This method was employed in the synthesis of 1-beta-O-acyl glucuronides of non-steroidal anti-inflammatory drugs, showcasing a straightforward chemo-enzymatic procedure (A. Baba & T. Yoshioka, 2006).

Molecular Structure Analysis

The molecular structure of related glucuronide compounds and their derivatives is often elucidated using crystallographic studies, which provide insights into the arrangement of atoms within the molecule and its three-dimensional conformation. For instance, crystallographic and computational studies on glucopyranosyl-1H-1,2,3-triazole derivatives have helped in understanding their binding with biological targets, demonstrating the importance of molecular structure in the compound's biological activity (K.-M. Alexacou et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves the formation of derivatives through reactions like condensation, saponification, and acylation, leading to the formation of disaccharide derivatives and other complex structures. These reactions are crucial for modifying the compound's properties for specific applications (K. Matta & J. Barlow, 1977).

Physical Properties Analysis

The physical properties, including polymorphism, solubility, and crystalline structure, significantly impact the compound's usability in various applications. Studies have investigated the polymorphic forms of similar glucopyranuronate derivatives, providing valuable information on their physical characteristics and stability under different conditions (J. A. Hayes et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, define the compound's suitability for specific chemical reactions and its potential biological activity. For example, the trypanocidal activity of related compounds has been evaluated, highlighting the importance of chemical properties in determining biological effects (L. Tonin et al., 2009).

Scientific Research Applications

However, to provide value and align with the request for information on scientific research applications excluding drug use, dosage, and side effects, it's worth considering a broader perspective on similar compounds or related research areas. Compounds with complex structures like the one mentioned often play roles in biochemistry and pharmacology, including acting as intermediates in synthetic pathways or as potential modulators of biological activity. Research in these areas typically focuses on understanding the chemical properties, biological interactions, and potential therapeutic applications of such molecules.

For research and analysis of similar compounds or in closely related fields, here are some general insights based on the available scientific literature:

Safety And Hazards

I’m sorry, but I couldn’t find specific safety and hazard information for this compound.


Future Directions

Given the lack of available information, it’s difficult to predict specific future directions for research or applications involving this compound. However, given its use as an intermediate in the synthesis of other compounds2, it may have potential applications in various areas of chemistry and materials science.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)22(39-18(16)21(31)34-4)38-14-8-6-5-7-13(14)20(30)25-23-24-9-15(40-23)26(32)33/h5-9,16-19,22H,1-4H3,(H,24,25,30)/t16-,17-,18-,19+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMCAGQTKJRRDM-NJCLPOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108808
Record name β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

CAS RN

221287-92-9
Record name β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221287-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.